N~1~-(2-metoxibencil)-4-fenil-1H-imidazol-1,2-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

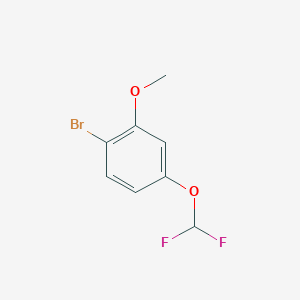

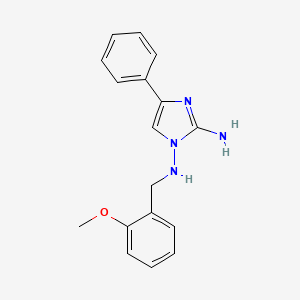

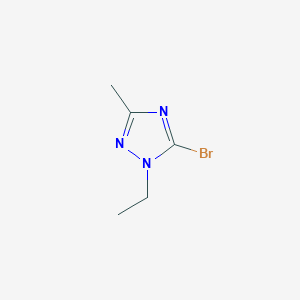

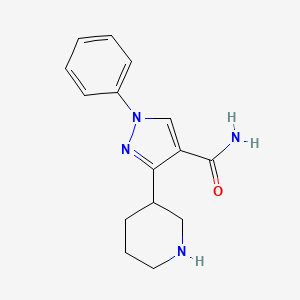

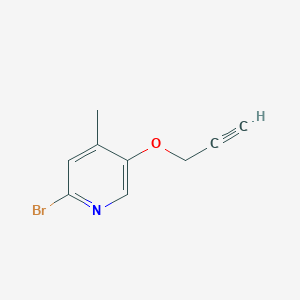

“N~1~-(2-methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine” is a compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-methoxybenzyl” and “4-phenyl” parts of the name suggest that there are methoxybenzyl and phenyl groups attached to the imidazole ring .

Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple functional groups. The imidazole ring is a key feature, and the methoxybenzyl and phenyl groups are likely attached to this ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, and density would likely be influenced by the presence of the imidazole ring and the attached groups .Aplicaciones Científicas De Investigación

Actividad antiviral

N1-(2-Metoxibencil)-4-fenil-1H-imidazol-1,2-diamina: y sus derivados han sido estudiados por sus posibles propiedades antivirales. Los derivados del indol, que comparten un motivo estructural similar, han mostrado actividad inhibitoria contra varios virus, incluyendo el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que el compuesto en cuestión también puede ser investigado por su eficacia contra los virus de ARN y ADN, contribuyendo al desarrollo de nuevos medicamentos antivirales.

Mecanismo De Acción

Target of Action

N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primary targets of this compound and play a crucial role in neurotransmission .

Mode of Action

Upon administration, N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine interacts with its primary targets, the serotonin 5-HT 2A/2C receptors . As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects .

Biochemical Pathways

The activation of the serotonin 5-HT 2A/2C receptors by N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine triggers a cascade of biochemical reactions . These reactions involve the release of various neurotransmitters such as dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . The compound’s effect on these neurotransmitter pathways can lead to changes in animal behavior and performance .

Pharmacokinetics

It is known that the compound is extensively n1-oxidised by animal hepatic microsomes

Result of Action

The molecular and cellular effects of N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine’s action are complex and involve interactions with multiple neurotransmitter pathways . For instance, the compound’s effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release can lead to changes in animal behavior and performance .

Action Environment

The action, efficacy, and stability of N1-(2-Methoxybenzyl)-4-phenyl-1H-imidazole-1,2-diamine can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cytotoxicity . Furthermore, the compound’s passive permeability can also influence its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action of this compound.

Direcciones Futuras

Propiedades

IUPAC Name |

1-N-[(2-methoxyphenyl)methyl]-4-phenylimidazole-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKPJQMHBJUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNN2C=C(N=C2N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179339 |

Source

|

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614826-51-5 |

Source

|

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614826-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[(2-Methoxyphenyl)methyl]-4-phenyl-1H-imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)

amine hydrochloride](/img/structure/B1381051.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)